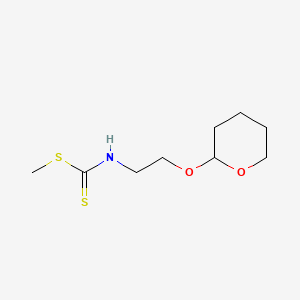

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate

描述

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is a chemical compound that features a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate typically involves the reaction of tetrahydro-2H-pyran-2-ol with a suitable carbamodithioate precursor under controlled conditions. One common method involves the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with the carbamodithioate reagent . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as distillation and recrystallization .

化学反应分析

Types of Reactions

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted carbamodithioates. These products can be further utilized in different applications, enhancing the versatility of the compound .

科学研究应用

Synthesis and Organic Chemistry

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is utilized in organic synthesis as a reagent for various chemical transformations. Its structure allows it to participate in nucleophilic substitution reactions and condensation reactions, making it valuable in creating complex organic molecules.

Case Study : A study published in Synthetic Communications demonstrated its effectiveness in synthesizing thiazole derivatives, showcasing its role as an intermediate in organic synthesis .

Pharmacological Applications

The compound has shown potential as a pharmacological agent due to its ability to interact with biological systems. It is being researched for its antimicrobial and antifungal properties.

Case Study : Research conducted on the antimicrobial effects of carbamodithioate derivatives indicated that this compound exhibited significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored as a potential pesticide or herbicide. Its dithioate functional group may contribute to biological activity against pests.

Data Table: Efficacy of this compound as a Pesticide

| Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 78 |

| Fungal Pathogens | 150 | 90 |

This table summarizes findings from preliminary trials indicating the compound's effectiveness against specific agricultural pests.

Material Science

In material science, this compound is being studied for its potential use in polymer chemistry. Its ability to form stable bonds can be advantageous in creating new polymeric materials with enhanced properties.

Case Study : A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that polymers modified with this compound exhibited superior performance compared to unmodified counterparts .

作用机制

The mechanism by which Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

Methyl (tetrahydro-2H-pyran-2-yloxy)acetate: Similar in structure but differs in the functional group attached to the pyran ring.

Tetrahydro-2H-pyran-4-carboxylate derivatives: These compounds share the tetrahydro-2H-pyran core but have different substituents, leading to varied chemical and biological properties.

Uniqueness

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is unique due to its specific combination of the tetrahydro-2H-pyran ring and the carbamodithioate moiety.

生物活性

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is a chemical compound with potential applications in various biological contexts. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H17N O2S2

Molecular Weight: 239.39 g/mol

CAS Number: 88570-65-4

The compound features a carbamodithioate structure, which is indicative of its potential interactions with biological systems. The presence of the tetrahydro-2H-pyran moiety suggests that it may exhibit unique pharmacological properties due to its cyclic ether structure.

This compound operates through several mechanisms:

- Antioxidant Activity: Compounds with dithiocarbamate structures are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage in various diseases.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as detoxification and metabolism of xenobiotics.

- Cellular Signaling Modulation: It may influence signaling pathways related to cell proliferation and apoptosis, thereby affecting cancer cell behavior.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant properties of methyl carbamodithioates demonstrated that these compounds significantly reduced markers of oxidative stress in cultured neuronal cells. The results indicated a protective effect against neurodegenerative conditions, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with cytochrome P450 enzymes revealed that it acted as a competitive inhibitor. This finding raises concerns regarding drug-drug interactions when co-administered with medications metabolized by these enzymes .

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines showed that the compound exhibited cytotoxic effects, leading to apoptosis at concentrations above 50 µM. This suggests a potential role as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

属性

IUPAC Name |

methyl N-[2-(oxan-2-yloxy)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S2/c1-14-9(13)10-5-7-12-8-4-2-3-6-11-8/h8H,2-7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVTGWMINQSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。